molecular formula C22H23N3O B2716345 1-allyl-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 874637-58-8

1-allyl-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2716345
CAS No.: 874637-58-8
M. Wt: 345.446
InChI Key: YHRSXMWEZUBTRE-UHFFFAOYSA-N
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Description

The compound “1-allyl-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule that contains an imidazole ring . Imidazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

While specific synthesis methods for this compound were not found, imidazole derivatives are often synthesized from corresponding chalcones . The reaction conditions are usually mild and the reaction proceeds rapidly and smoothly in the presence of pyridine .


Molecular Structure Analysis

The molecular structure of this compound likely includes an imidazole ring, which is a five-membered ring with two nitrogen atoms . The structure also likely includes a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide).

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Novel Syntheses of Complex Molecules : Research includes the development of new synthetic pathways for hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines, utilizing reactions with Grignard reagents, allylsilanes, and silyl ethers. These syntheses are essential for the preparation of complex molecules with potential applications in medicinal chemistry and materials science (Katritzky et al., 2000).

Catalysis and Organic Transformations

  • Catalytic Applications : Studies have explored the use of rigid, bidentate N-heterocyclic carbene-pyridine ligands for palladium-catalyzed allylic substitution reactions. These findings are crucial for the development of efficient catalytic processes in organic synthesis, demonstrating the utility of complex organic compounds in catalysis (Chianese et al., 2009).

Environmental and Material Applications

  • Metal-Organic Frameworks (MOFs) : A novel MOF has been synthesized for the effective removal of anionic dyes from aqueous solutions, showcasing the application of complex organic compounds in environmental cleanup and water treatment technologies (Zhao et al., 2020).

Biological and Pharmaceutical Research

  • Glycosidase Inhibitors : The synthesis of 7-deoxycasuarine, a potent inhibitor of amyloglucosidase from Rhizopus mold, demonstrates the therapeutic potential of complex organic compounds in developing new pharmaceutical agents (Carmona et al., 2003).

  • Anti-Alzheimer's Agents : N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives have been synthesized and evaluated for their anti-Alzheimer's activity. This research highlights the potential of complex organic structures in addressing neurodegenerative diseases (Gupta et al., 2020).

Future Directions

Given the wide range of biological activities of imidazole derivatives, there is significant potential for future research into new derivatives and their potential applications . Further studies could explore the synthesis, characterization, and biological testing of this specific compound.

Properties

IUPAC Name

4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-3-12-24-15-18(13-21(24)26)22-23-19-6-4-5-7-20(19)25(22)14-17-10-8-16(2)9-11-17/h3-11,18H,1,12-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRSXMWEZUBTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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